3-(4-Hydroxyphenyl)lactate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

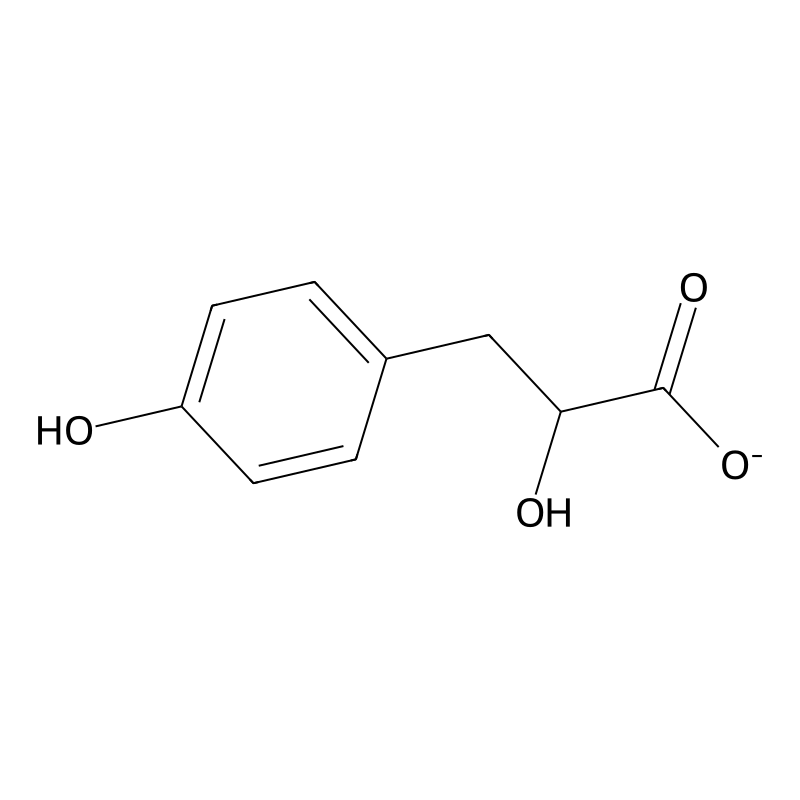

Canonical SMILES

3-(4-Hydroxyphenyl)lactate, also known as 4-hydroxyphenyllactic acid or (R)-3-(4-hydroxyphenyl)lactate, is an organic compound classified under phenylpropanoic acids. It has the chemical formula and features a structure that combines a benzene ring with a propanoic acid moiety, specifically a hydroxy-substituted phenyl group at the third position. This compound is notable for its presence in various biological systems and its potential health benefits, including antioxidant properties and roles in metabolic pathways related to amino acid catabolism .

This reaction is crucial in the catabolism of aromatic amino acids, particularly tyrosine and phenylalanine .

Research indicates that 3-(4-hydroxyphenyl)lactate exhibits various biological activities, including:

- Antioxidant Properties: The compound can scavenge free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Metabolic Role: As part of amino acid metabolism, it plays a role in energy production and metabolic regulation .

Several synthetic routes have been developed for producing 3-(4-hydroxyphenyl)lactate, including:

- Enzymatic Synthesis: Utilizing specific enzymes such as (R)-4-hydroxyphenyllactate dehydrogenase to catalyze the conversion of substrates derived from phenolic compounds.

- Chemical Synthesis: Traditional organic synthesis methods can be employed, starting from commercially available precursors such as 4-hydroxybenzaldehyde and lactic acid derivatives .

3-(4-Hydroxyphenyl)lactate has several applications across different fields:

- Food Industry: Used as a natural preservative due to its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic uses in treating oxidative stress-related diseases and metabolic disorders.

- Cosmetics: Incorporated into formulations for its skin-protective effects .

Studies on the interactions of 3-(4-hydroxyphenyl)lactate with other biomolecules suggest it can influence various metabolic pathways. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, potentially affecting the levels of other metabolites like pyruvate and NADH. Understanding these interactions is crucial for elucidating its role in metabolic networks and its therapeutic potential .

Several compounds share structural similarities with 3-(4-hydroxyphenyl)lactate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Hydroxyphenylpropanoic acid | Lacks hydroxyl group at the para position | |

| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group at the second carbon | |

| 4-Hydroxybenzoic acid | Aromatic compound with a carboxylic acid group | |

| Caffeic acid | Contains an additional double bond and hydroxyl |

Uniqueness of 3-(4-Hydroxyphenyl)Lactate: